6-Dimethoxymethyl-pyrimidin-4-ol
Description
6-Dimethoxymethyl-pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4 and a dimethoxymethyl substituent at position 4. Pyrimidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O3/c1-11-7(12-2)5-3-6(10)9-4-8-5/h3-4,7H,1-2H3,(H,8,9,10) |
InChI Key |
CDKZTTXJWHFHAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=O)NC=N1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
Key structural differences among pyrimidin-4-ol derivatives arise from substituent variations at positions 2, 5, and 5. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity: Methoxymethyl and ethoxymethyl groups increase lipophilicity compared to hydroxyl or amino substituents. For example, 6-(methoxymethyl)-2-phenylpyrimidin-4-ol exhibits higher hydrophobicity than 6-amino derivatives, impacting its bioavailability .
- Melting Points: Bulky substituents like phenyl (183–185°C in ) raise melting points compared to smaller groups (e.g., amino derivatives in ).
- Solubility: Amino and hydroxyl groups enhance water solubility, whereas aromatic (e.g., phenyl) or alkoxy groups reduce it .
Reactivity and Stability
Analytical Characterization
- HPLC Behavior: Substituents significantly affect retention times. For instance, bromo or phenyl groups increase hydrophobicity, requiring mobile phase adjustments (e.g., methanol:water = 45:55 in ).
- Spectroscopic Signatures : Methoxymethyl groups exhibit distinct NMR shifts (~3.3 ppm for OCH₃), aiding structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
